![molecular formula C12H15NO3 B2413510 N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361656-56-4](/img/structure/B2413510.png)
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a methoxy group and a methoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(methoxymethyl)benzaldehyde and prop-2-enamide.
Condensation Reaction: The aldehyde group of 3-methoxy-4-(methoxymethyl)benzaldehyde undergoes a condensation reaction with prop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
化学反应分析
Types of Reactions
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can yield amines.
科学研究应用
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups may play a role in its binding affinity and specificity towards certain enzymes or receptors. The prop-2-enamide moiety may also contribute to its overall biological activity by interacting with cellular components.
相似化合物的比较
Similar Compounds
N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a similar structure but includes a trifluoromethyl group instead of a methoxy group.
N-[3-Methoxy-4-(methyl)phenyl]prop-2-enamide: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is unique due to the presence of both methoxy and methoxymethyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, solubility, and interaction with biological targets.
属性
IUPAC Name |
N-[3-methoxy-4-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-6-5-9(8-15-2)11(7-10)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYIRHWZLNMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
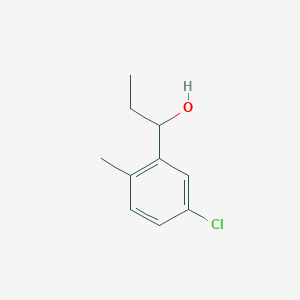
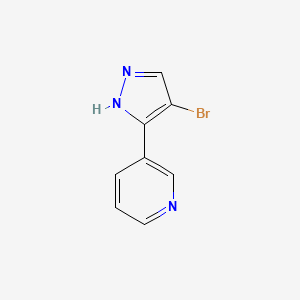
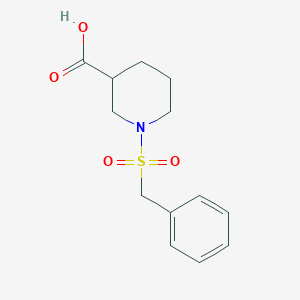
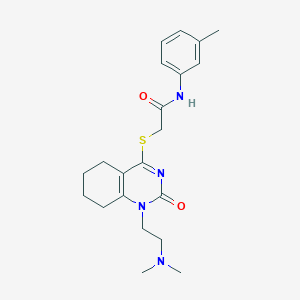
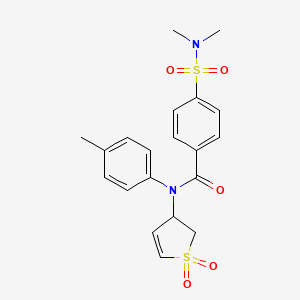
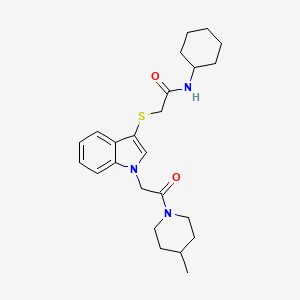
![N-(2,4-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2413441.png)

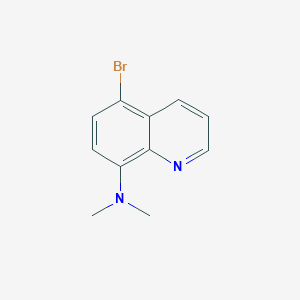
![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
